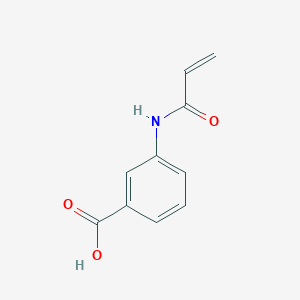

3-Acrylamidobenzoic acid

Description

3-Acrylamidobenzoic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of both an acrylamide group and a benzoic acid moiety

Properties

IUPAC Name |

3-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGQDOGZDYSFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569295 | |

| Record name | 3-(Acryloylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17090-28-7 | |

| Record name | 3-(Acryloylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-2-enamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acrylamidobenzoic acid typically involves the reaction of 3-aminobenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{3-Aminobenzoic acid} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Polymerization and Copolymerization

The compound participates in free radical polymerization, forming biocompatible polymers with applications in drug delivery and antimicrobial materials.

Key Findings:

-

Copolymerization with starch : When reacted with gelatinized corn starch using ammonium persulfate (APS)/sodium bisulfite (NaHSO₃) as initiators, it forms hydrogels with enhanced swelling capacity (up to 1,200% in water) and antimicrobial activity against E. coli and S. aureus .

-

Crosslinking efficiency : The double bond in the acrylamide group enables covalent crosslinking, improving mechanical stability in polymer networks .

| Polymerization Parameter | Value |

|---|---|

| Initiator system | APS/NaHSO₃ (1:1 molar ratio) |

| Temperature | 65°C |

| Monomer concentration | 0.25 mol/L |

| Swelling capacity (H₂O) | 800–1,200% |

Condensation and Cyclization Reactions

The carboxylic acid and acrylamide groups enable condensation with amines or hydrazines, forming heterocyclic derivatives:

-

Hydrazide formation : Reacting with hydrazine hydrate produces hydrazide intermediates, which cyclize into 1,3,4-oxadiazole derivatives under microwave irradiation .

-

Schiff base synthesis : Condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) yields imine-linked derivatives, showing anti-acetylcholinesterase activity (IC₅₀ = 7.49 ± 0.16 µM) .

Example Reaction Pathway:

-

Hydrazide intermediate :

-

Oxadiazole formation :

Oxidation and Reduction

-

Oxidation : The acrylamide’s double bond reacts with meta-chloroperbenzoic acid (mCPBA) to form epoxides, useful in synthesizing cyclic carbamates .

-

Reduction : Catalytic hydrogenation (H₂/Pd) saturates the double bond, generating 3-propionamidobenzoic acid3.

Electrophilic Aromatic Substitution

The benzoic acid ring undergoes nitration or sulfonation at the meta position due to the electron-withdrawing effect of the carboxyl group .

Biological Activity of Derivatives

Derivatives exhibit pharmacological potential:

Scientific Research Applications

3-Acrylamidobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in polymerization reactions to create hydrogels and copolymers with unique properties.

Biology: Utilized in the development of biosensors due to its ability to interact with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Employed in the production of advanced materials, such as responsive materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-acrylamidobenzoic acid involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoic acid moiety can interact with cellular receptors and modulate signal transduction pathways.

Comparison with Similar Compounds

3-Acrylamidophenylboronic acid: Shares the acrylamide group but has a boronic acid moiety instead of a benzoic acid group.

Acrylamide: Lacks the benzoic acid moiety and is primarily used in polymerization reactions.

Benzoic acid: Lacks the acrylamide group and is commonly used as a food preservative and antimicrobial agent.

Biological Activity

3-Acrylamidobenzoic acid (ABA) is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . It consists of both an acrylamide group and a benzoic acid moiety, which contribute to its reactivity and interaction with biological systems. The acrylamide group is known for its ability to participate in polymerization reactions, while the benzoic acid part may enhance its solubility and interaction with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : Similar to other acrylamide derivatives, this compound can form covalent bonds with proteins, potentially altering their structure and function. This interaction may lead to changes in enzymatic activity or protein stability.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various pathogens, suggesting its application in developing antimicrobial agents.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anti-inflammatory Activity :

- In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

- Polymerization Studies :

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that the compound's bioavailability can be influenced by factors such as pH and temperature during formulation. Additionally, toxicity assessments have shown no significant adverse effects at therapeutic doses in animal models, indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic pathways for 3-acrylamidobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A Suzuki coupling reaction using 3-iodobenzoic acid and acrylamide derivatives is a viable pathway, as demonstrated in analogous benzoic acid syntheses. Key parameters include catalyst selection (e.g., PdCl₂), solvent polarity, and temperature control to minimize side reactions. For example, Pd-catalyzed cross-coupling at 80–100°C in aqueous NaOH yields structurally similar benzoic acids with >75% efficiency . Optimize stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic acid) and use inert atmospheres to prevent oxidation of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR (¹H/¹³C) and FTIR spectroscopy. For instance, ¹H NMR should show a downfield shift for the acrylamide proton (~6.5–7.0 ppm) and carboxylic acid proton (~12–13 ppm). LC-MS can confirm molecular weight (theoretical: 191.17 g/mol). Cross-validate with melting point analysis (expected range: 180–200°C) and elemental analysis (±0.3% deviation) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in amber vials at –20°C under nitrogen to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include benzoic acid (via acrylamide cleavage) or dimerization byproducts. Avoid aqueous buffers (pH >6) to suppress esterification or decarboxylation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may exhibit hazards similar to nitrobenzoic acids (e.g., H315 skin irritation, H319 eye damage). In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Avoid dust formation during weighing; use ethanol-wetted spatulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, carboxylic acid protons may appear broadened in DMSO-d₆ due to hydrogen bonding. Use variable-temperature NMR to identify dynamic processes. Compare with computational predictions (DFT at B3LYP/6-311+G(d,p)) for optimized geometries and chemical shifts. Cross-reference with X-ray crystallography to confirm solid-state structure .

Q. What experimental designs are effective for studying this compound’s role in catalytic systems?

- Methodological Answer : Use Response Surface Methodology (RSM) to optimize reaction parameters. For instance, design a central composite plan varying temperature (50–120°C), catalyst loading (0.5–5 mol%), and substrate ratio. Monitor conversion via GC-MS or UV-Vis. Evaluate turnover frequency (TOF) and compare with control reactions lacking the acrylamide moiety. Mechanistic studies (e.g., EPR for radical intermediates) can clarify active species .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using the compound’s minimized 3D structure (Chem3D). Validate with MD simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) with known inhibitors. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity .

Q. What strategies mitigate side reactions during polymer conjugation of this compound?

- Methodological Answer : Employ RAFT polymerization with chain-transfer agents (e.g., cyanomethyl methyltrithiocarbonate) to control molecular weight distribution. Use azo-initiators (e.g., AIBN) at 60–70°C in DMF. Monitor conversion via FTIR (disappearance of C=C stretch at 1630 cm⁻¹). Purify via dialysis (MWCO 3.5 kDa) to remove unreacted monomers. SEC-MALS can confirm polydispersity (<1.3) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.